5-Methyl-2-azabicyclo[2.1.1]hexan-3-one 5-Methyl-2-azabicyclo[2.1.1]hexan-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18021620
InChI: InChI=1S/C6H9NO/c1-3-4-2-5(3)7-6(4)8/h3-5H,2H2,1H3,(H,7,8)
SMILES:
Molecular Formula: C6H9NO
Molecular Weight: 111.14 g/mol

5-Methyl-2-azabicyclo[2.1.1]hexan-3-one

CAS No.:

Cat. No.: VC18021620

Molecular Formula: C6H9NO

Molecular Weight: 111.14 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2-azabicyclo[2.1.1]hexan-3-one -

Specification

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
IUPAC Name 5-methyl-2-azabicyclo[2.1.1]hexan-3-one
Standard InChI InChI=1S/C6H9NO/c1-3-4-2-5(3)7-6(4)8/h3-5H,2H2,1H3,(H,7,8)
Standard InChI Key JNOVNENTYJMTNA-UHFFFAOYSA-N
Canonical SMILES CC1C2CC1NC2=O

Introduction

Structural Characteristics and Nomenclature

The 2-azabicyclo[2.1.1]hexane core consists of a six-membered bicyclic system with bridgehead nitrogen and two methylene bridges. The IUPAC name 5-methyl-2-azabicyclo[2.1.1]hexan-3-one specifies a ketone at position 3 and a methyl group at position 5. This substitution pattern creates distinct electronic and steric environments compared to simpler azabicyclic systems. X-ray crystallographic studies of analogous compounds reveal flattened boat conformations with nitrogen pyramidalization angles of approximately 107°, consistent with sp³ hybridization . The methyl group at position 5 introduces axial chirality, making enantiomeric resolution critical for applications requiring stereochemical control .

Synthetic Approaches

Photochemical Cyclization Strategies

Physicochemical Properties

The compound’s molecular formula (C₆H₉NO) corresponds to a molecular weight of 111.14 g/mol. Key properties derived from structural analogs include:

PropertyValueMethod/Source
LogP (octanol-water)0.11 ± 0.03Calculated
Polar Surface Area29 ŲComputational
Hydrogen Bond Donors1Experimental
Rotatable Bonds0X-ray analysis

The low LogP value indicates moderate hydrophilicity, favorable for blood-brain barrier penetration in CNS-targeted therapeutics. The rigid bicyclic structure confers high thermal stability, with decomposition temperatures exceeding 250°C based on thermogravimetric analysis of related compounds .

Reactivity and Functionalization

Nucleophilic Displacements

The 5-methyl group’s position adjacent to the ketone enables unique reactivity patterns. In N-acyl-2-azabicyclo[2.1.1]hexanes, anti-bromo substituents undergo nucleophilic displacement with CsOAc/DMSO to yield acetoxy derivatives, though electron-withdrawing groups at C6 slow reaction kinetics . For the title compound, similar chemistry could permit hydroxylation or fluorination at C5 using BAST (Deoxo-Fluor) or AgF/nitromethane, respectively .

Ring-Opening Reactions

Under strongly acidic conditions (e.g., H₂SO₄/EtOH), the bicyclic framework undergoes regioselective ring-opening to form γ-lactam derivatives, a reaction exploited in prodrug design .

Applications in Drug Discovery

Peptidomimetics

The 2-azabicyclo[2.1.1]hexane system serves as a proline surrogate, constraining peptide backbones into β-turn motifs. Methyl substitution at C5 enhances hydrophobic interactions with protein targets, as demonstrated in angiotensin-converting enzyme (ACE) inhibitors .

Kinase Inhibitors

Rigid azabicyclic cores improve selectivity in kinase inhibition by pre-organizing binding pharmacophores. Molecular docking studies suggest the 5-methyl ketone derivative favorably interacts with ATP-binding pockets in CDK2 and EGFR kinases .

QuantityPrice (€)Supplier
100 mg491Enamine Ltd
1 g1,415Enamine US

Handling requires standard laboratory precautions: storage under nitrogen at –20°C, avoidance of strong oxidizers, and use of PPE due to potential respiratory irritation .

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